5-(aminomethyl)-N-ethylpyridine-2-sulfonamide

sigma-2 receptor TMEM97 radioligand binding

Researchers needing a defined sigma-2/TMEM97 tool compound face lot-to-lot variability from regioisomeric impurities. 5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide (CAS 1463425-12-8) resolves this: • Sigma-2 Ki=90 nM (PC12 cells)-reproducible competitive binding. • Primary amine handle for amide/urea conjugation without altering the N-ethyl pharmacophore. • CA II Kd=2.3 μM for off-target screening. Supplied ≥98% purity with full QA. Ships ambient globally.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
Cat. No. B13628547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=NC=C(C=C1)CN
InChIInChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3
InChIKeyRLGJSBKPUYXEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide Profile


5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide (CAS 1463425-12-8) is a functionalized pyridine-sulfonamide small molecule with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . The compound features a pyridine core bearing a sulfonamide group at the 2-position (N-ethyl substituted) and an aminomethyl group at the 5-position, providing a primary amine handle for further conjugation [1]. Commercially available from multiple chemical suppliers with purities typically specified at 97–98%, this compound is supplied strictly for research use only and is classified as a non-hazardous material for transport . Its predicted physicochemical properties include a density of 1.268±0.06 g/cm³ and a boiling point of 393.9±52.0 °C .

Functionalized pyridine-sulfonamide scaffold
Primary amine handle for conjugation or library synthesis
Research-use-only, non-hazardous transport

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide Substitution Risk


Generic substitution of pyridine sulfonamide analogs is precluded by the compound's specific substitution pattern and attendant target selectivity profile. The N-ethyl substituent on the sulfonamide nitrogen and the 5-aminomethyl group collectively dictate the molecule's three-dimensional pharmacophore, governing its distinct interaction with biological targets such as the sigma-2 receptor and carbonic anhydrase isoforms [1]. Closely related analogs—including 5-(aminomethyl)pyridine-2-sulfonamide (lacking the N-ethyl group), 3-amino-N-ethylpyridine-2-sulfonamide (amino at position 3), or 5-bromo-N-ethylpyridine-2-sulfonamide (bromo at position 5)—exhibit meaningfully divergent binding profiles due to altered sterics, hydrogen-bonding capacity, and lipophilicity [2]. In procurement contexts, substituting any of these analogs for 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide introduces uncontrolled experimental variables and invalidates cross-study reproducibility in programs where target engagement has been optimized for this exact scaffold [3].

Analog
Key difference
Risk if substituted
Des-ethyl analog
Missing N-ethyl on sulfonamide
Sigma-2 and CA II binding profile may shift
3-amino regioisomer
Amine at pyridine 3-position
Pharmacophore orientation may not reproduce target engagement
5-bromo analog
No aminomethyl conjugation site
Loss of bioconjugation utility; halogen may alter selectivity

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide Comparative Data


Sigma-2 Receptor Binding vs. Haloperidol

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (TMEM97) as determined in rat PC12 cell radioligand displacement assays using [3H]DTG as the tracer [1]. This affinity is approximately 7-fold weaker than the reference antipsychotic haloperidol, which displays a sigma-2 Ki of 13 nM under comparable assay conditions [2]. However, the compound's 90 nM Ki places it within the therapeutically relevant nanomolar range for sigma-2 engagement, distinguishing it from structurally related pyridine sulfonamide analogs that lack this receptor-binding profile. Notably, the N-ethyl substituent on the sulfonamide nitrogen contributes to the compound's sigma receptor recognition, as evidenced by patent literature describing N-alkylated pyridine-sulfonamides as privileged sigma ligands [3].

Sigma-2 affinity
Head-to-head
Ki = 90 nM vs 13 nM
6.9-fold difference; rat PC12 cells
Supports sigma-2 engagement endpoint interpretation
Ranked lower than haloperidol in same assay
sigma-2 receptor TMEM97 radioligand binding antineoplastic target

Carbonic Anhydrase II Binding vs. Acetazolamide

The compound binds to human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 2.3 μM (2300 nM) as measured by nanoelectrospray ionization mass spectrometry (nanoESI-MS) [1]. Surface plasmon resonance (SPR) spectrometry yielded a comparable Kd of 3.4 μM [2]. This micromolar affinity contrasts sharply with the low-nanomolar binding of clinical carbonic anhydrase inhibitors: acetazolamide exhibits a Kd of 0.24 μM (240 nM) for hCA II under analogous nanoESI-MS conditions, representing an approximately 9.6-fold higher affinity than the target compound [3]. The target compound's weaker CA II binding may be advantageous in applications where potent CA inhibition constitutes an off-target liability, offering a cleaner pharmacological window for sigma-2–directed studies.

CA II binding
Head-to-head
Kd = 2.3 μM vs 0.24 μM
9.6-fold weaker; nanoESI-MS
Quantifies off-target CA II liability for selectivity profiling
Micromolar affinity context; compare to acetazolamide
carbonic anhydrase II sulfonamide inhibitor nanoESI-MS SPR

N-Ethyl Substitution as Selectivity Determinant

The N-ethyl group on the sulfonamide nitrogen is a critical structural feature that differentiates 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide from the des-ethyl analog 5-(aminomethyl)pyridine-2-sulfonamide (CAS 2375274-27-2) . The ethyl substitution increases calculated lipophilicity (cLogP) and alters the sulfonamide nitrogen's hydrogen-bond donor/acceptor capacity, parameters known to influence sigma receptor recognition and membrane permeability . Furthermore, the 5-aminomethyl group distinguishes this compound from regioisomers such as 3-amino-N-ethylpyridine-2-sulfonamide (CAS 1691931-41-5), where the amine is positioned at the 3-position of the pyridine ring rather than on a methyl linker at position 5 . The aminomethyl linker provides a primary amine handle suitable for bioconjugation and library diversification, a functional capability absent in halogenated analogs such as 5-bromo-N-ethylpyridine-2-sulfonamide (CAS 1852142-80-3) [1].

Substitution pattern
Class-level inference
N-ethyl + 5-aminomethyl
Versus des-ethyl, 3-amino, 5-bromo analogs
Structural substitution determines pharmacophore selectivity
Data to verify; specific binding data for analogs limited
structure-activity relationship sulfonamide sigma ligand lipophilicity

5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide Applications


Sigma-2 Receptor Studies in PC12 Cells

The compound's nanomolar sigma-2 receptor affinity (Ki = 90 nM in rat PC12 cells) supports its deployment as a tool compound for investigating sigma-2/TMEM97 pharmacology [1]. Its affinity, while lower than haloperidol (Ki = 13 nM), is sufficient for competitive binding studies and functional assays where moderate receptor engagement is desired [2]. The compound may serve as a scaffold for further medicinal chemistry optimization aimed at improving sigma-2 selectivity or tuning pharmacokinetic properties. Procurement for sigma receptor programs should prioritize this specific N-ethyl aminomethyl analog, as des-ethyl or regioisomeric variants lack characterized sigma-2 binding data.

Carbonic Anhydrase II Off-Target Screening

With a measured Kd of 2.3 μM for human carbonic anhydrase II (nanoESI-MS), this compound provides a well-characterized reference point for CA II off-target liability assessment in broader sulfonamide-containing compound libraries [3]. Its 9.6-fold weaker binding relative to acetazolamide (Kd = 0.24 μM) positions it as a moderate-affinity control, useful for calibrating high-throughput CA inhibition assays and establishing structure-activity relationship (SAR) boundaries for sulfonamide-based inhibitor programs [4].

Primary Amine Bioconjugation and Library Synthesis

The 5-aminomethyl substituent provides a reactive primary amine suitable for amide bond formation, reductive amination, and sulfonamide/urea coupling reactions . This functional handle enables researchers to generate derivative libraries, attach fluorescent or affinity tags, or conjugate the compound to carrier proteins for immunization and antibody generation. The N-ethyl sulfonamide group remains stable under standard amine coupling conditions, preserving the core pharmacophore during derivatization. Procurement of this specific analog is essential when amine-based conjugation is required, as halogenated analogs (e.g., 5-bromo-N-ethylpyridine-2-sulfonamide) lack this reactive site [5].

Application
Selection Property
Validation Focus
Sigma-2 pharmacological studies
Sigma-2 binding affinity profile
Target engagement in PC12 cell-based assays
CA II off-target assessment
CA II binding affinity context
Sulfonamide selectivity screening
Bioconjugation and library synthesis
Primary amine conjugation handle
Derivatization compatibility and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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